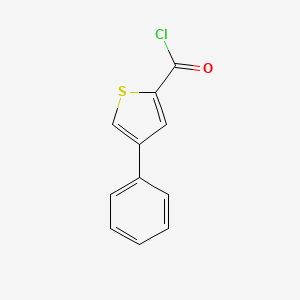

4-Phenylthiophene-2-carbonyl chloride

Vue d'ensemble

Description

4-Phenylthiophene-2-carbonyl chloride is a chemical compound that contains a phenyl group . The phenyl group is a cyclic group of atoms with the formula C6H5, and is often represented by the symbol Ph . It is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen, which may be replaced by some other element or compound to serve as a functional group .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves ring-forming multicomponent reactions . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

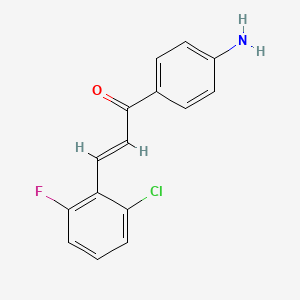

The molecular structure of this compound consists of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . This structure is similar to that of chalcones, which are the biogenetic precursors of flavonoids and isoflavonoids .Chemical Reactions Analysis

Carbonyl compounds with leaving groups, like this compound, have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Applications De Recherche Scientifique

Catalytic Decomposition

A study explored the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of activated carbons modified with chemical pretreatments, highlighting the influence of surface properties on decomposition rates (Huang et al., 2003).

Synthesis Studies

Research on phenylacetic acid synthesis through carbonylation, including benzyl chloride carbonylation, provided insights into reaction conditions and efficiencies, relevant to understanding the chemical reactions involving similar compounds (Cui Wei, 1999).

Electrochemical Oxidation

Investigations into the degradation of 4-chlorophenol by electrochemical oxidation in the presence of carbon black revealed the impact of carbon black on degradation efficiency and the potential for complete mineralization of such compounds (Boudenne & Cerclier, 1999).

Polymer Synthesis

A study on the synthesis and properties of poly(phenylene sulfide)s containing carbonyl and sulfonyl groups provided insights into the properties of polymers derived from phenylthiophene compounds, highlighting their thermal stabilities and solubility characteristics (Joseph & Srinivasan, 1992).

Photochemical and Electrochemical Studies

Research involving ruthenium and rhenium dyes with phosphonate anchoring groups, including phenylene and triazole moieties, offered a perspective on their applicability in solar and photosynthesis cells, highlighting the influence of aryl substitution on their photophysical and electrochemical properties (Braumüller et al., 2016).

Chromyl Chloride Oxidations

A study on chromyl chloride oxidation of various phenyl compounds, including 1-phenylpropene and 1,1-diphenylethene, demonstrated the formation of carbonyl products, offering insights into the reaction mechanisms and yields (Freeman et al., 1969).

Reaction Kinetics and Mechanisms

The reaction kinetics and mechanisms of phenylthiomethyl chloride with various silyl dienol ethers were studied, providing insights into the selectivity and efficiency of these reactions, relevant to understanding the reactivity of phenylthiophene compounds (Fleming & Lee, 1981).

Geologic Origin Studies

Investigations into the geologic origin of S-heterocycles through the reaction of conjugated ene carbonyls with polysulfide demonstrated the formation of thiophenes and dithiolanes, offering insights into natural chemical processes involving phenylthiophene compounds (Lalonde et al., 1987).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of benzothiophene derivatives, including reactions with 4-aminoacetophenone and various aldehydes, provided insights into the potential biological applications of phenylthiophene derivatives (Aganagowda et al., 2012).

Photoluminescent Materials

Research on the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene revealed the formation of a new class of photoluminescent materials, showcasing the potential of phenylthiophene compounds in developing novel luminescent substances (Ekinci et al., 2000).

Mécanisme D'action

Target of Action

4-Phenylthiophene-2-carbonyl chloride is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been reported to exhibit a variety of properties and applications, including in medicinal chemistry . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets

Result of Action

Thiophene derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . The specific effects of this compound would depend on its specific targets and mode of action.

Safety and Hazards

Propriétés

IUPAC Name |

4-phenylthiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDUAUNLUOBGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)

![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)

![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)